![molecular formula C21H27NO3 B15295710 tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate](/img/structure/B15295710.png)
tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the reaction of tert-butyl carbamate with (3R)-3-(2-methylphenoxy)-3-phenylpropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
化学反応の分析
Types of Reactions
Tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
作用機序
The mechanism of action of tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
- Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate
Uniqueness
Tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C21H27NO3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C21H27NO3/c1-16-10-8-9-13-18(16)24-19(17-11-6-5-7-12-17)14-15-22-20(23)25-21(2,3)4/h5-13,19H,14-15H2,1-4H3,(H,22,23)/t19-/m1/s1 |
InChIキー |
LXNOOWBTHTXIDQ-LJQANCHMSA-N |
異性体SMILES |
CC1=CC=CC=C1O[C@H](CCNC(=O)OC(C)(C)C)C2=CC=CC=C2 |
正規SMILES |
CC1=CC=CC=C1OC(CCNC(=O)OC(C)(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


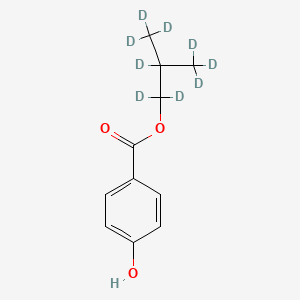
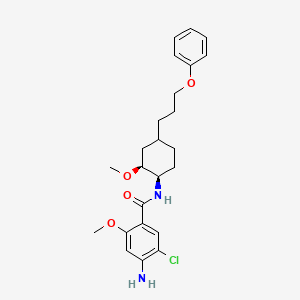
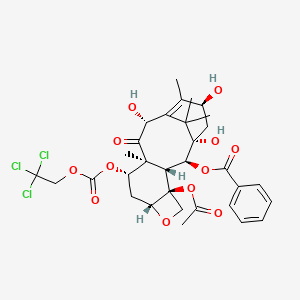
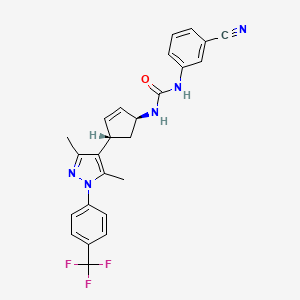
![Bicyclo[2.2.1]heptan-7-amine hydrochloride](/img/structure/B15295664.png)
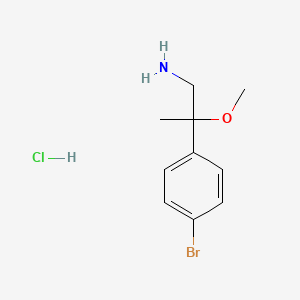
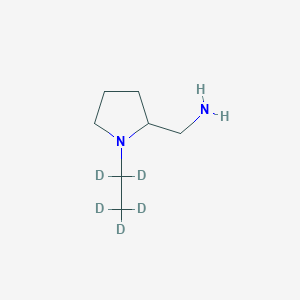
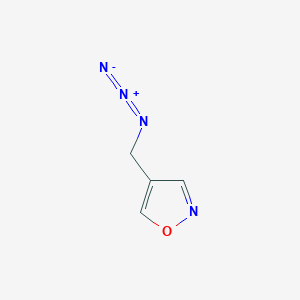
![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)
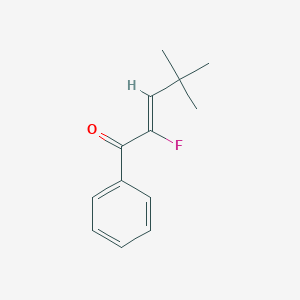
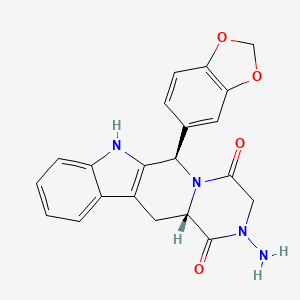
![4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15295707.png)
![7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B15295712.png)
